(2-Cyclopropoxy-5-methoxyphenyl)methanamine
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Overview
Description
(2-Cyclopropoxy-5-methoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO2 It features a cyclopropoxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-5-methoxyphenyl)methanamine typically involves the reaction of 2-cyclopropoxy-5-methoxybenzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(2-Cyclopropoxy-5-methoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(2-methoxyphenyl)methanamine: A structurally similar compound with a cyclopropyl group instead of a cyclopropoxy group.
(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride: Another related compound with a similar core structure but different substituents.
Uniqueness
(2-Cyclopropoxy-5-methoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity or selectivity for certain molecular targets.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2-cyclopropyloxy-5-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-5-11(8(6-10)7-12)14-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3 |
InChI Key |
ALKWTTDKBKVDNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CC2)CN |
Origin of Product |
United States |
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